N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by a piperidine ring substituted with benzyl, ethyl, and 4-ethylphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine typically involves multi-step organic reactions. One common method starts with the reaction of benzyl chloride and ethanolamine to form N-benzyl ethanolamine. This intermediate is then reacted with formaldehyde and formic acid at temperatures ranging from 70-80°C to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
4-Piperidone: An intermediate in the synthesis of various pharmaceuticals.
N-benzylpiperidine: Similar structure but lacks the ethyl and 4-ethylphenylmethyl groups.
Uniqueness
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C23H32N2 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-1-[(4-ethylphenyl)methyl]piperidin-4-amine |
InChI |
InChI=1S/C23H32N2/c1-3-20-10-12-22(13-11-20)18-24-16-14-23(15-17-24)25(4-2)19-21-8-6-5-7-9-21/h5-13,23H,3-4,14-19H2,1-2H3 |
InChI Key |
MAHCQHAMSYLWLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCC(CC2)N(CC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.